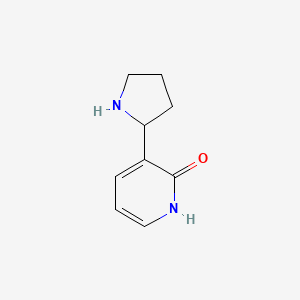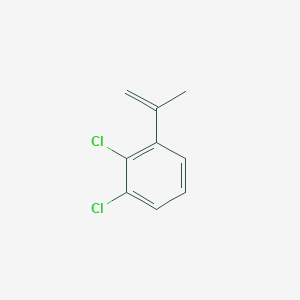
1,2-Dichloro-3-(prop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two chlorine atoms and a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-(prop-1-en-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-(prop-1-en-2-yl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters helps in achieving efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1,2-Dichloro-3-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-(prop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: Similar structure but lacks the prop-1-en-2-yl group.
1,3-Dichloro-2-nitrobenzene: Contains nitro group instead of prop-1-en-2-yl group.
1,2-Dichloro-3-ethylbenzene: Contains ethyl group instead of prop-1-en-2-yl group
Uniqueness
This structural difference can influence its physical properties, reactivity, and biological activities .
Propriétés
Numéro CAS |
99849-26-0 |
|---|---|
Formule moléculaire |
C9H8Cl2 |
Poids moléculaire |
187.06 g/mol |
Nom IUPAC |
1,2-dichloro-3-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H8Cl2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-5H,1H2,2H3 |
Clé InChI |
RCMGXARQSFXMPO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=C(C(=CC=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
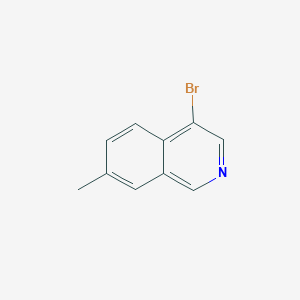

![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol](/img/structure/B13461310.png)




![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
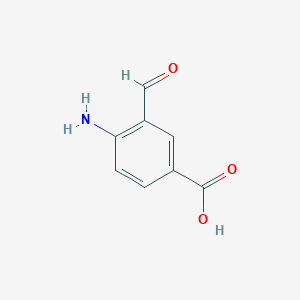
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
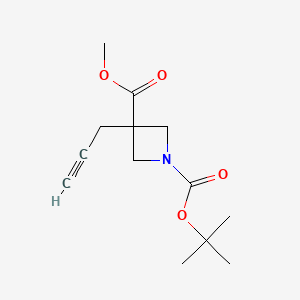
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
